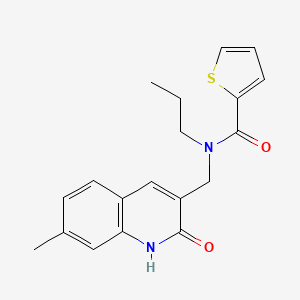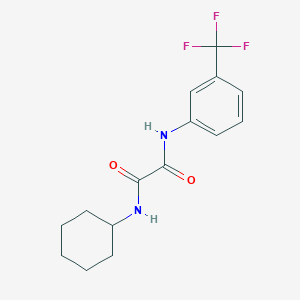
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in the growth and spread of cancer cells .
Mode of Action
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with VEGFR by binding to its inactive conformation . This interaction inhibits the receptor’s kinase activity, preventing the signal transduction that would normally stimulate angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide disrupts the VEGF signaling pathway . This disruption prevents the downstream effects of VEGF signaling, which include endothelial cell proliferation, migration, and tube formation, all of which are necessary for angiogenesis .
Pharmacokinetics
Its ability to bind to the inactive conformation of vegfr suggests it may have good bioavailability .
Result of Action
The inhibition of VEGFR by N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary blood supply .
Action Environment
The action of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide can be influenced by various environmental factors. For instance, the compound exhibits a rare incidence of crystal dimorphism, with two different molecular conformations observed in different crystallization conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent conditions .
Advantages and Limitations for Lab Experiments
One advantage of using N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research involving N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential use in combination with other compounds for treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammatory disorders. Finally, research into the potential toxicity of this compound is needed to ensure its safe use in future applications.
Synthesis Methods
The synthesis of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of cyclohexylamine and 3-(trifluoromethyl)benzoic acid with oxalyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
properties
IUPAC Name |
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERDKKRVZJZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
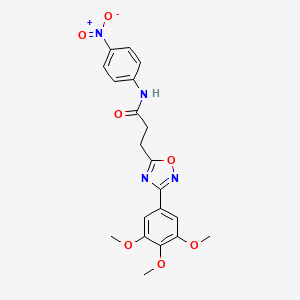

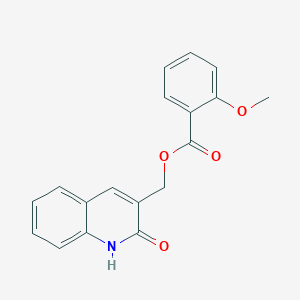
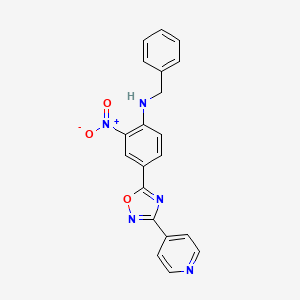
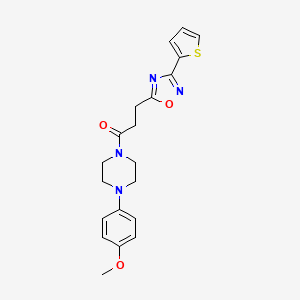
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
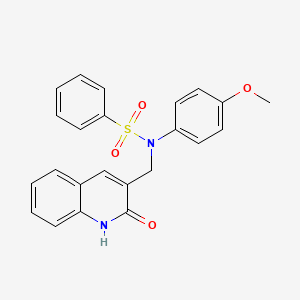
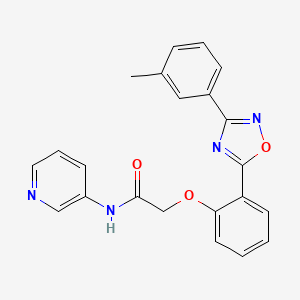
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

